4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol
Description
Properties
IUPAC Name |
5-amino-3-(2-methylimidazol-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-10-2-3-13(5)7-4-6(9)8(14)12-11-7/h2-4H,1H3,(H2,9,11)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALIIKWLLQVOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution and Reduction (Based on Patent EP1896425B1)
A general and efficient method involves the following steps:
Step A: Nucleophilic Aromatic Substitution
The reaction of 2-methyl-1H-imidazole with a suitably substituted pyridazinyl halide or nitro derivative in the presence of a base leads to the formation of the imidazolyl-substituted intermediate.
- Bases used: potassium alkoxide, sodium alkoxide, sodium hydride, potassium carbonate, or potassium phosphate.
- Solvents: polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP).
- Conditions: Typically conducted under controlled heating, sometimes with microwave assistance for faster reaction rates and improved selectivity.
Step B: Reduction
The nitro group (if present) is reduced to the amino group using catalytic hydrogenation with hydrogen gas and a suitable catalyst (e.g., Pd/C) in an appropriate solvent.
Optional Step: Salt Formation
For purification, the intermediate can be converted into a salt form (e.g., hydrochloride salt) and then liberated back to the free base.
This method is advantageous due to its safety, cost-effectiveness, and scalability.
Palladium-Catalyzed Coupling (Based on RSC Medicinal Chemistry Supplementary Data)
An alternative method involves:
- Starting with a substituted pyridazin-3-ol derivative bearing a leaving group (e.g., halide).
Coupling with 2-methyl-1H-imidazole or its derivatives using a palladium catalyst system:
- Catalysts: Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq).
- Base: t-BuONa (2 eq).
- Solvent: Toluene.
- Temperature: 110 °C.
- Time: Approximately 12 hours under nitrogen atmosphere.
Work-up includes concentration under reduced pressure and purification by preparative HPLC or silica gel chromatography.
This method allows for the formation of the C-N bond between the pyridazinyl moiety and the imidazolyl group with good selectivity and yield.
Multi-Step Synthesis via Imidazo[1,2-a]pyridine Intermediates
Some advanced methods utilize imidazo[1,2-a]pyridine intermediates, which are then functionalized at the 3-position and subsequently transformed into the target compound through:
- Condensation reactions with substituted pyridin-2-amine and pyridine-2-carbaldehyde.
- Ring closure under acidic conditions (e.g., TosOH).
- Subsequent functional group manipulations including nucleophilic substitutions and reductions.
This approach provides structural diversity and allows fine tuning of substituents.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent(s) | Conditions | Advantages | Yield & Purity* |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution + Reduction | 2-methyl-1H-imidazole, base (K alkoxide), H2/Pd-C | DMF, DMA, or NMP | Heating, sometimes microwave | Efficient, scalable, cost-effective | High yield; purity >95% reported in patents |
| Pd-Catalyzed Coupling | Pd2(dba)3, XantPhos, t-BuONa | Toluene | 110 °C, 12 h, N2 atmosphere | High selectivity, mild conditions | Moderate to high yield; purity >98% by HPLC |
| Multi-step via Imidazo[1,2-a]pyridine | Substituted pyridin-2-amine, aldehydes, TosOH | Methanol, MeOH, EtOH | 20 °C to 90 °C, 12 h | Structural diversity, versatile | Yields vary; purity >99% after prep-HPLC |
*Yields and purities are based on reported experimental data from referenced sources.
Detailed Research Findings and Notes
The nucleophilic aromatic substitution step is sensitive to the choice of base and solvent; polar aprotic solvents enhance the nucleophilicity of the imidazole nitrogen and facilitate substitution on the pyridazine ring.
Microwave-assisted synthesis has been reported to improve reaction rates and selectivity in these nucleophilic substitution reactions.
Catalytic hydrogenation for nitro group reduction is preferred over chemical reducing agents due to cleaner reactions and easier purification.
Pd-catalyzed coupling reactions require careful control of temperature and atmosphere to prevent catalyst deactivation and side reactions.
Purification is typically achieved by silica gel chromatography or preparative HPLC, ensuring high purity suitable for medicinal chemistry applications.
The presence of the hydroxyl group at the 3-position of the pyridazine ring requires mild conditions to avoid side reactions such as etherification or elimination.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Substitution reactions are used to introduce different substituents onto the imidazole or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-Amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogues with shared substituents or core frameworks:
Table 1: Key Structural and Functional Comparisons
Critical Analysis of Substituent Influence
Methyl Group on Imidazole: The 2-methyl group on the imidazole ring in the target compound likely enhances lipophilicity compared to non-methylated analogues (e.g., 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol). Increased lipophilicity could improve membrane permeability in biological systems, though experimental validation is absent in the provided evidence.
Pyridazin-3-ol vs. The latter’s higher melting point (182.5–184.5°C) suggests stronger intermolecular interactions, possibly due to carboxylic acid dimerization .
Comparison with Herbicidal Picolinates: The European patent (EP 3 595 438 B1) describes 4-amino-6-(heterocyclic)picolinates as herbicides, emphasizing the role of heterocyclic substituents in bioactivity . While the target compound shares a pyridazine-derived scaffold, its hydroxyl and amino groups differ from the carboxylate esters in picolinates. This distinction may influence mode of action, solubility, and environmental stability.
Biological Activity
4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with an amino group and an imidazole moiety. Its molecular formula is , and it has a molecular weight of 178.20 g/mol. The presence of both amino and imidazole groups suggests potential interactions with various biological targets.
Antiproliferative Activity
Research has shown that derivatives of pyridazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that the introduction of hydroxyl (-OH) or methoxy (-OCH₃) groups can enhance the antiproliferative activity of these compounds by lowering their IC₅₀ values (the concentration required to inhibit cell growth by 50%).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 0.0046 |
| Derivative with -OH group | HeLa | 0.058 |
| Derivative with -OCH₃ group | A549 | 9.0 |
The data indicates that modifications to the structure can lead to improved biological activity, particularly in inhibiting the growth of cancer cells.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.078 |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has been documented. It has shown effectiveness against various fungal strains, with MIC values comparable to established antifungal agents.
Table 3: Antifungal Activity
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring may bind to metal ions in enzyme active sites, inhibiting their function.
- Nucleic Acid Interaction : The pyridazine moiety can interact with nucleic acids, potentially disrupting replication or transcription processes.
- Cell Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and cancers:
- Anticancer Study : A study involving the treatment of MDA-MB-231 cells demonstrated significant cell death upon exposure to low concentrations of the compound.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed susceptibility to the compound, suggesting its potential as a treatment for resistant strains.
Q & A
Q. What are the optimal synthetic methodologies for 4-amino-6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-ol, and how can purity be ensured?
The synthesis involves multi-step reactions, often starting with functionalization of the pyridazine core. Key intermediates include halogenated pyridazines and imidazole derivatives. Industrial methods use continuous flow reactors to optimize reaction kinetics and minimize side products . Advanced purification techniques, such as column chromatography or recrystallization, ensure high purity (>95%). Post-synthesis, purity is validated via HPLC with UV detection and elemental analysis .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm atomic connectivity and substituent positions. Aromatic protons in the pyridazine ring typically resonate between δ 7.5–8.5 ppm, while imidazole protons appear at δ 7.0–7.3 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the exact molecular weight (e.g., [M+H]+ at m/z 218.0932 for C₈H₈N₅O).
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group) .
- X-Ray Crystallography: Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL .
Q. What are the key structural features of this compound that influence its pharmacological activity?
The pyridazine core provides a rigid aromatic scaffold, while the amino group enhances solubility and hydrogen-bonding capacity. The 2-methylimidazole moiety contributes to π-π stacking interactions with biological targets. Substituent positioning (e.g., methyl groups) modulates lipophilicity and steric effects, impacting receptor binding .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?
- Cross-Validation: Use complementary techniques (e.g., NMR with X-ray crystallography) to resolve ambiguities in tautomeric forms or proton assignments.
- Solvent Effects: Account for solvent polarity in computational models (e.g., DFT calculations with implicit solvation).
- Dynamic Effects: Consider temperature-dependent NMR to study conformational flexibility .
- Software Refinement: Employ SHELXL for crystallographic refinement to resolve electron density mismatches .
Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?
- Kinetic Assays: Determine IC₅₀ values via fluorescence-based assays (e.g., fluorescence polarization for FABP4 inhibition).
- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., imidazole interactions with catalytic residues).
- Site-Directed Mutagenesis: Validate binding sites by mutating key amino acids (e.g., His residues in enzymatic pockets) .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., trifluoromethyl derivatives) to identify critical substituents .
Q. How should experimental conditions be optimized when encountering low yields in synthesis?
- Parameter Screening: Use Design of Experiments (DoE) to systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
- Flow Chemistry: Improve heat/mass transfer in continuous flow reactors to enhance reproducibility .
- Catalyst Selection: Screen Pd/C or CuI for coupling reactions to reduce side-product formation .
Q. How can researchers investigate the compound’s stability under various physiological conditions?
- pH Stability: Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermal Stability: Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.
- Oxidative Stress: Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across different assay platforms?
- Assay Validation: Compare results from orthogonal methods (e.g., cell-based vs. enzymatic assays).
- Buffer Compatibility: Ensure assay buffers (e.g., Tris vs. PBS) do not interfere with compound solubility or activity.
- Positive Controls: Include reference inhibitors (e.g., Rosiglitazone for FABP4) to normalize data .
Q. What methodologies mitigate batch-to-batch variability in compound synthesis?
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Strict QC Protocols: Define acceptance criteria for intermediates (e.g., ≥98% purity via HPLC).
- Scale-Down Models: Use microreactors to replicate industrial conditions at lab scale .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
